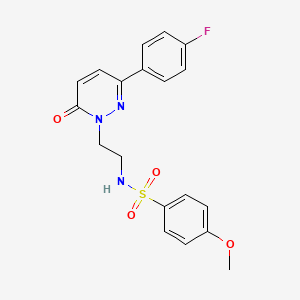

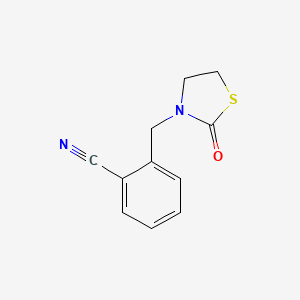

![molecular formula C13H18N4O2S3 B2921538 5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide CAS No. 2034458-19-8](/img/structure/B2921538.png)

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide” is a compound with the molecular formula C12H21N3OS . The 1,3,4-thiadiazole moiety in this compound is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, which results in the formation of a thioketene intermediate. This intermediate then reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .Molecular Structure Analysis

The molecular structure of this compound includes a 5-membered thiadiazole ring system containing a sulfur atom and two nitrogen atoms. This moiety is known to exhibit a wide variety of biological activity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.38 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 7. Its exact mass and monoisotopic mass are both 255.14053348 g/mol. The topological polar surface area of the compound is 83.1 Ų .Scientific Research Applications

Synthesis and Biological Activities

- Anticancer and Antimicrobial Properties : Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety have shown promising in-vitro anticancer activity against human breast cancer cell lines, offering potential pathways for the development of new therapeutic agents (Al-Said et al., 2011).

- Carbonic Anhydrase Inhibition : Sulfonamides obtained from various derivatives have been tested as inhibitors of carbonic anhydrase isozymes, showing potential for the treatment of conditions related to the overexpression of these enzymes, such as glaucoma, epilepsy, and certain types of cancer (Turkmen et al., 2005).

Chemical Synthesis and Characterization

- Novel Sulfonamide Derivatives : The synthesis of heterocyclic sulfonamides with biologically active thiophene and thiazole derivatives has led to compounds with significant antimicrobial and anticancer activities, highlighting the versatility of sulfonamide derivatives in drug discovery (Debbabi et al., 2016).

- Derivative Synthesis for Antiviral Activity : The creation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their subsequent testing for antiviral activities suggest a pathway for developing new treatments against viral diseases (Chen et al., 2010).

Molecular Docking and Enzyme Inhibition

- Dihydrofolate Reductase (DHFR) Inhibitors : The synthesis of thiazoles and [1,3,4]thiadiazoles incorporating a sulfonamide group and their evaluation as DHFR inhibitors through molecular docking studies offer insights into designing drugs for treating cancer and bacterial infections (Riyadh et al., 2018).

Antimicrobial and Antitumor Agents

- Thieno[3,2-d] Pyrimidine Derivatives : Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has yielded compounds with potent antitumor and antibacterial activities, showcasing the potential for the development of new chemotherapeutic agents (Hafez et al., 2017).

Future Directions

Mechanism of Action

Target of Action

It is known that thiadiazole-containing compounds can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .

Mode of Action

Thiadiazole derivatives are known to cross cellular membranes and interact with biological targets . The influence of the substituent on the compounds’ activity is depicted .

Biochemical Pathways

Numerous thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models .

Pharmacokinetics

Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .

Result of Action

Several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .

Action Environment

The influence of the substituent on the compounds’ activity is depicted .

properties

IUPAC Name |

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S3/c1-2-11-3-4-13(20-11)22(18,19)16-10-5-7-17(8-6-10)12-9-14-21-15-12/h3-4,9-10,16H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELLUBHKXGITMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

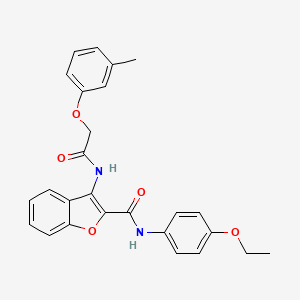

![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)

![(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2921461.png)

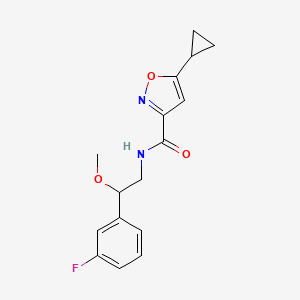

![N-(4-ethoxyphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921462.png)

![3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921473.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2921474.png)

![N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2921475.png)

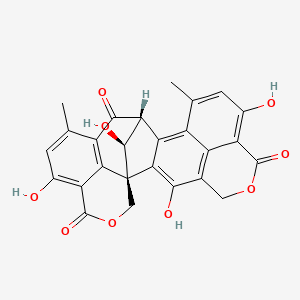

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid](/img/structure/B2921476.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide](/img/structure/B2921478.png)